![molecular formula C8H8O3S B1605316 2-(4-Hydroxyphenyl)sulfanylacetic acid CAS No. 42580-38-1](/img/structure/B1605316.png)
2-(4-Hydroxyphenyl)sulfanylacetic acid
Overview
Description
2-(4-Hydroxyphenyl)sulfanylacetic acid is an organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 . It is also known by other synonyms such as [(4-hydroxyphenyl)sulfanyl]acetic acid .
Synthesis Analysis
The synthesis of 2-(4-Hydroxyphenyl)sulfanylacetic acid can be achieved through several steps :- Reacting 2-(4-hydroxyphenyl)ethyl acetate with a sodium hydroxide solution to finally produce 2-(4-hydroxyphenyl)sulfanylacetic acid .
Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxyphenyl)sulfanylacetic acid consists of a benzene ring with a hydroxyl group at the para position, linked to a sulfanylacetic acid group .Chemical Reactions Analysis
Phenolic acids, such as 2-(4-Hydroxyphenyl)sulfanylacetic acid, typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates .Physical And Chemical Properties Analysis
2-(4-Hydroxyphenyl)sulfanylacetic acid is a white crystalline solid with a melting point of 144.7-145 °C and a boiling point of 395.8±27.0 °C . It is soluble in water and alcohol, but slightly soluble in ether .Scientific Research Applications
Drug Development for Heavy Metal Poisoning 2-(4-Hydroxyphenyl)sulfanylacetic acid has been used in drug development for heavy metal poisoning. Heavy metal poisoning is a serious health issue caused by the accumulation of heavy metals in the soft tissues of the body. This compound could potentially chelate these metals, reducing their toxicity and helping to eliminate them from the body.
Chemical Synthesis
This compound is used in chemical synthesis . Its unique structure makes it a valuable building block in the synthesis of more complex molecules .
Material Science
In material science, this compound could potentially be used in the development of new materials with unique properties. Its molecular structure could contribute to the properties of the resulting material .
Safety and Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIOGAKNVFXOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866113 | |
Record name | [(4-Hydroxyphenyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42580-38-1 | |
Record name | NSC125981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.